Entecavir is a nucleoside analogue with potent antiviral activity against the hepatitis B virus (HBV). It is designed to inhibit the replication of the viral DNA, thereby reducing the viral load in patients with chronic hepatitis B infection. Entecavir has been shown to be superior to lamivudine, another antiviral drug, in reducing HBV DNA levels in patients1.
In the field of analytical chemistry, entecavir's purity is of significant concern, particularly with regards to the presence of toxic impurities such as formaldehyde. A sensitive analytical method has been developed using 2,4-Dinitro Phenyl Hydrazine (2,4-DNPH) as a derivatizing reagent for the quantification of trace levels of formaldehyde in entecavir. This method employs pre-column derivatization and high-performance liquid chromatography (HPLC) for detection and quantification, ensuring the safety and efficacy of entecavir as an antiviral drug2.
Clinically, entecavir is applied in the treatment of chronic hepatitis B. The drug's ability to lower HBV DNA levels has been associated with improved outcomes for patients, including the normalization of alanine transaminase (ALT) levels, which is an indicator of liver health. Although the study cited did not find significant differences in HBeAg loss or seroconversion between entecavir and lamivudine, the superior viral suppression by entecavir suggests potential long-term benefits in the management of hepatitis B1.
Entecavir was originally developed by Bristol-Myers Squibb and has been extensively studied for its antiviral properties. The impurity, specifically referred to as Entecavir Impurity 5, is identified by its chemical structure and is often analyzed in the context of pharmaceutical quality control to ensure the purity of Entecavir formulations .
Entecavir Impurity 5 is classified as a chemical impurity. Impurities can arise during the synthesis of active pharmaceutical ingredients and may affect the drug's safety and efficacy. Regulatory bodies require rigorous testing and quantification of such impurities to comply with pharmaceutical standards.
The synthesis of Entecavir and its impurities, including Entecavir Impurity 5, involves several chemical reactions that require precise conditions to optimize yield and purity. Various methods have been documented, including:
The synthesis typically requires controlled environments to minimize contamination and maximize yield. For example, reactions are often conducted under inert atmospheres to prevent degradation or unwanted side reactions. The use of specific reagents like Dess-Martin periodinane has been noted for its effectiveness in improving yields while maintaining lower levels of by-products .
Entecavir Impurity 5 has a specific molecular structure that can be represented by its chemical formula . The structural characteristics include:
The molecular weight of Entecavir Impurity 5 is approximately 265.28 g/mol, which plays a critical role in its behavior during analytical procedures such as chromatography.
Entecavir Impurity 5 can participate in various chemical reactions typical for organic compounds:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and minimizing impurities during synthesis. For example, maintaining low temperatures during certain steps can prevent decomposition or unwanted side reactions .
Entecavir acts primarily as a nucleoside analogue that inhibits hepatitis B virus replication. The mechanism involves:
Studies have shown that Entecavir exhibits a high barrier to resistance compared to other antiviral agents like Lamivudine, making it a preferred choice in clinical settings .
Relevant data indicate that the compound's stability can be significantly affected by environmental factors such as temperature and humidity .
Entecavir Impurity 5 serves several roles in scientific research:
Entecavir Impurity 5 is a structurally defined compound with the Chemical Abstracts Service (CAS) Registry Number 84868-56-4. While the search results do not explicitly list its systematic IUPAC name, it is formally recognized within pharmaceutical chemistry literature and regulatory documents as "Entecavir Impurity 5". This designation follows standard pharmaceutical impurity nomenclature conventions, where impurities are systematically numbered based on their identification sequence during drug substance characterization. Entecavir Impurity 5 is commercially supplied for research and quality control purposes, with documented country of origin as India, confirming its established role in the analytical ecosystem surrounding entecavir development [1].
Table 1: Fundamental Identification Data for Entecavir Impurity 5
Property | Value |
---|---|
CAS Registry Number | 84868-56-4 |
Accepted Name | Entecavir Impurity 5 |
Synonyms | Entecavir Impurity 5 |
Primary Application | Analytical Reference Standard |
Regulatory Role | Method Development (AMV), QC |
While the provided search results lack explicit spectral data (NMR, FTIR, MS) for Entecavir Impurity 5 itself, comprehensive characterization consistent with regulatory guidelines is explicitly stated as being provided with the compound [1]. This strongly implies the application of a suite of orthogonal spectroscopic techniques for definitive structural confirmation, which is standard practice for pharmacopeial impurities.
The absence of specific spectral data in the provided results highlights that the full characterization package resides with the supplier or primary literature referenced by the supplier. Regulatory compliance necessitates this data for use as a reference standard.
Polymorphism – the ability of a solid compound to exist in multiple crystalline forms with different molecular packing or conformation – is critically important for pharmaceutical compounds like entecavir and its impurities. Different polymorphs exhibit distinct physicochemical properties (solubility, dissolution rate, stability) impacting bioavailability and manufacturability. Although the search results do not explicitly discuss polymorphism of Entecavir Impurity 5, they provide extensive and directly relevant information on the polymorphic behavior of the entecavir drug substance itself, which is crucial context for understanding potential solid-state complexities in its impurities.
Entecavir exists primarily in two well-characterized solid forms:
Table 2: Key Characteristics of Entecavir Polymorphs Relevant to Impurity Context
Polymorph | Designation | Key Stability Aspect | Primary Formation Route | Significance |
---|---|---|---|---|
Monohydrate | ENT-H | Stable commercial form; Higher solubility | Recrystallization from ethanol-water (8:1) | Desired active pharmaceutical ingredient (API) form |
Anhydrate | ENT-A | Forms upon dehydration of ENT-H; Lower solubility | Dehydration of ENT-H (≥80°C); Crystallization from acetone | Undesired polymorphic impurity; Requires monitoring and control in ENT-H batches |
Quantification of polymorphic impurities like ENT-A within ENT-H batches is essential for quality control. Research demonstrates the effectiveness of advanced solid-state characterization techniques for this purpose:
Table 3: Performance Comparison of Analytical Methods for Quantifying ENT-A Polymorphic Impurity in ENT-H
Technique | Linear Range (ENT-A % w/w) | R² | LOD (% w/w) | LOQ (% w/w) | Key Advantages | Key Considerations |
---|---|---|---|---|---|---|
PXRD | 2.1 - 20.2 | 0.9923 | 0.38 | 1.15 | Definitive polymorph ID; Good sensitivity & precision | Sensitive to preferred orientation; Requires sample prep |
Raman (Univariate) | 2.1 - 20.2 | 0.9953 | 0.48 | 1.16 | Minimal sample prep; Fast; Non-destructive; High specificity | Fluorescence interference possible; Instrument cost |
Raman (PLS) | 2.1 - 20.2 | 0.9958 | - | - | Handles peak overlap; Robust | Requires chemometrics expertise; Model validation needed |
DSC | 0 - 100 | 0.997 | 0.909 | 2.755 | Direct measure of transformation energy; Wide range | Destructive; Less sensitive at low impurity levels |
ATR-FTIR (PLS) | 0 - 100 | 0.991 | 9.124 | 27.648 | Fast; Simple sample presentation; Fingerprint region rich | Lower sensitivity for trace impurity; Water vapor interference |
These studies underscore the critical need for rigorous solid-state characterization and control strategies during entecavir API manufacturing to minimize polymorphic impurities like ENT-A, ensuring consistent product quality and performance. While direct data on Entecavir Impurity 5 polymorphism is absent, the principles and techniques established for the parent compound are directly applicable to investigating the solid-state behavior of its structurally related impurities.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7